molecular formula C12H9Cl2NO2S B287374 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B287374
M. Wt: 302.2 g/mol
InChI Key: UVXRBYVITJZRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate exhibits low toxicity and has no significant adverse effects on normal cells. This compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation and survival. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its potency against cancer cells. This compound exhibits potent anticancer activity at low concentrations, which makes it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One of the directions is to investigate the efficacy of this compound in combination with other anticancer agents. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Furthermore, the potential applications of this compound in other fields, such as agriculture and material science, should be explored.
Conclusion:
3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has shown potential applications in various fields of scientific research. This compound exhibits potent anticancer activity and has low toxicity, making it an ideal candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using various methods. One of the commonly used methods is the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-methyl-2-chloro-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction yields 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate as a white solid with a purity of over 95%.

Scientific Research Applications

3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate has shown potential applications in various fields of scientific research. One of the prominent applications is in the field of medicinal chemistry, where this compound has been evaluated for its anticancer activity. Studies have shown that 3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

3-Chloro-2-methylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

(3-chloro-2-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H9Cl2NO2S/c1-6-8(13)4-3-5-9(6)17-11(16)10-7(2)15-12(14)18-10/h3-5H,1-2H3

InChI Key

UVXRBYVITJZRSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)OC(=O)C2=C(N=C(S2)Cl)C

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(=O)C2=C(N=C(S2)Cl)C

Origin of Product

United States

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